molecular formula C16H12N4O2S B5747707 N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide

N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide

Cat. No. B5747707
M. Wt: 324.4 g/mol
InChI Key: SWIGVMMDUGLDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide, also known as DPTD, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide is not fully understood. However, it is believed that N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide interacts with the target molecule through hydrogen bonding and electrostatic interactions. The interaction between N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide and the target molecule leads to changes in the electronic structure of N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide, which results in its fluorescence properties.
Biochemical and physiological effects:
N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been shown to have low toxicity and good biocompatibility, making it a promising compound for biological applications. In vitro studies have shown that N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide can selectively label cancer cells, making it a potential diagnostic tool for cancer. N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has also been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide in lab experiments is its high sensitivity and selectivity. N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide can detect target molecules at low concentrations, making it a valuable tool for research. However, the limitations of using N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide include its cost and the need for specialized equipment for detection.

Future Directions

There are several future directions for the research and development of N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the development of new applications for N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide, such as in the field of biosensors. Additionally, the use of N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide in combination with other compounds may lead to the development of new materials with enhanced properties.

Synthesis Methods

N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide can be synthesized using different methods, including the reaction of 2-aminothiophenol with phthalic anhydride and benzoyl chloride. Another method involves the reaction of 2-aminothiophenol with phthalic anhydride and acetic anhydride. The synthesis of N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been studied for its potential applications in various fields, including organic electronics, photovoltaic devices, and fluorescent sensors. In organic electronics, N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In photovoltaic devices, N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been used as a sensitizer in dye-sensitized solar cells (DSSCs). In fluorescent sensors, N,N'-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-N,4-N-diphenyl-1,2,5-thiadiazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-15(17-11-7-3-1-4-8-11)13-14(20-23-19-13)16(22)18-12-9-5-2-6-10-12/h1-10H,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIGVMMDUGLDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NSN=C2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.